3-{[1-(Bromomethyl)cycloheptyl]oxy}oxetane
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H19BrO2 |
|---|---|
Molecular Weight |
263.17 g/mol |
IUPAC Name |
3-[1-(bromomethyl)cycloheptyl]oxyoxetane |
InChI |
InChI=1S/C11H19BrO2/c12-9-11(14-10-7-13-8-10)5-3-1-2-4-6-11/h10H,1-9H2 |
InChI Key |
WSUOOSWHMUQHAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(CBr)OC2COC2 |
Origin of Product |
United States |
Strategic Approaches to the Synthesis of 3 1 Bromomethyl Cycloheptyl Oxy Oxetane
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of the target molecule, 3-{[1-(Bromomethyl)cycloheptyl]oxy}oxetane (1) , reveals several potential disconnection points. The most logical disconnections are at the ether linkage and the carbon-bromine bond.
Strategy A: Ether Bond Disconnection (Williamson Ether Synthesis)
The most direct approach involves disconnecting the ether bond (C-O). This leads to two key precursors: an oxetane-containing electrophile or nucleophile and a cycloheptyl-containing nucleophile. A common and effective method for forming such an ether linkage is the Williamson ether synthesis. numberanalytics.com This retrosynthesis suggests two primary pathways:
Pathway A1: Disconnection leads to 3-bromooxetane (2) or a derivative with a better leaving group (e.g., tosylate) and [1-(bromomethyl)cycloheptyl]methanol (3) . The alkoxide derived from alcohol 3 would act as the nucleophile. However, this pathway is complicated by the presence of the bromomethyl group on the nucleophile, which could lead to side reactions.
Pathway A2: A more favorable disconnection leads to (1-hydroxycycloheptyl)methanol (4) and an activated oxetane (B1205548) derivative. A more practical variant involves the reaction of the alkoxide of (1-hydroxycycloheptyl)methanol (4) with a suitable precursor that can be converted to the bromomethyl group later. Alternatively, reacting the alkoxide of 3-hydroxyoxetane (5) with a cycloheptyl derivative bearing a leaving group, such as 1-(bromomethyl)-1-(chloromethyl)cycloheptane , could be envisioned, although this presents challenges of selectivity.
Strategy B: C-Br Bond Disconnection (Late-Stage Bromination)
An alternative strategy involves disconnecting the carbon-bromine bond. This suggests a late-stage functionalization approach, where the bromomethyl group is introduced at or near the end of the synthesis. This pathway begins with the precursor molecule {1-[(oxetan-3-yloxy)methyl]cycloheptyl}methanol (6) . The primary alcohol in this intermediate would then be converted to the corresponding bromide. This approach is often advantageous as it avoids carrying a reactive bromomethyl group through multiple synthetic steps where it could be susceptible to undesired side reactions.
These two primary strategies, Williamson etherification and late-stage bromination, form the basis for a detailed exploration of the synthesis of the target compound.
Precursor Synthesis and Stereochemical Control in Cycloheptyl Derivatives
The synthesis of the cycloheptyl precursors, particularly (1-hydroxycycloheptyl)methanol (4) , is a critical step in the proposed synthetic routes. This diol can be synthesized from cycloheptanone (B156872). A potential method involves the reaction of cycloheptanone with a cyanide source (e.g., trimethylsilyl (B98337) cyanide) to form a cyanohydrin, followed by reduction of the nitrile group to a primary amine and subsequent diazotization to the alcohol, or more directly, by reduction of a protected hydroxymethyl ketone derivative.
While the target molecule, this compound, is achiral, the principles of stereochemical control are paramount in the synthesis of many complex cycloheptyl derivatives. acs.org For substituted cycloheptyl rings, achieving stereocontrol is challenging due to the ring's flexibility. Strategies to control stereochemistry often rely on:
Substrate Control: Using a chiral starting material to guide the stereochemical outcome of subsequent reactions. For instance, asymmetric reduction of a ketone or an enantioselective alkylation could set a key stereocenter. mdpi.com
Reagent Control: Employing chiral reagents or catalysts to induce asymmetry. For example, asymmetric hydrogenation or epoxidation reactions can create chiral centers with high enantioselectivity. mdpi.com
Auxiliary Control: Attaching a chiral auxiliary to the substrate to direct the stereoselective formation of new chiral centers. The auxiliary is then removed in a later step. mdpi.com
For the synthesis of precursor 4 , if stereocenters were present on the cycloheptyl ring, their formation would need to be carefully planned. For instance, creating contiguous stereocenters could be achieved using annulation reagents that undergo cycloaddition with Michael acceptors, a method that has shown excellent stereochemical control in the formation of five- and six-membered rings and could be adapted for seven-membered systems. acs.org
Oxetane Ring Construction Methodologies: Cyclization Kinetics and Thermodynamics
The construction of the oxetane ring is a synthetically challenging step due to its inherent ring strain, which is comparable to that of epoxides. researchgate.net The kinetics of cyclization to form four-membered rings are generally less favorable than for larger rings. acs.org Several methodologies have been developed to overcome this hurdle.
Intramolecular Williamson Etherification: This is a widely used method for forming cyclic ethers, including oxetanes. acs.org It involves the cyclization of a 1,3-halohydrin or a related substrate with a base. The success of this reaction depends on the concentration of the substrate (favoring intramolecular vs. intermolecular reaction) and the choice of base. acs.org
Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition of a carbonyl compound and an alkene is a classic method for synthesizing oxetanes. magtech.com.cnnih.gov Its primary advantages are atom economy and versatility. However, it can be limited by issues with regioselectivity and stereoselectivity. nih.gov
Diol Cyclization: The direct cyclodehydration of 1,3-diols can yield oxetanes. acs.org This method often requires specific reagents to activate one of the hydroxyl groups.
Ring Expansion of Epoxides: Epoxides can be expanded to oxetanes using sulfur ylides, which provides a route to substituted oxetanes. magtech.com.cnillinois.edu
The thermodynamics of oxetane formation are less favorable than for five- or six-membered rings due to angle and torsional strain. Kinetically, the formation of a four-membered ring via intramolecular cyclization is also disfavored according to Baldwin's rules for certain geometries. However, by using appropriate substrates and reaction conditions, such as high dilution and strong bases, these barriers can be overcome to achieve good yields. acs.org
| Methodology | Typical Precursors | Key Features | Potential Limitations |
|---|---|---|---|
| Intramolecular Williamson Etherification | 1,3-Halohydrins, 1,3-Diol monotosylates | Versatile, widely used, good for simple substitutions. acs.org | Requires good leaving groups; can have competing elimination reactions. numberanalytics.com |
| Paternò–Büchi Reaction | Aldehyde/Ketone + Alkene | High atom economy, direct [2+2] cycloaddition. magtech.com.cn | Requires photochemical setup; can have selectivity issues. nih.gov |
| Diol Cyclization | 1,3-Diols | Direct conversion from readily available precursors. acs.org | Requires selective activation of one hydroxyl group. |
| Epoxide Ring Expansion | Epoxides + Sulfur Ylides | Useful for accessing specific substitution patterns. illinois.edu | Requires preparation of specific ylide reagents. |
Late-Stage Functionalization via Bromomethyl Introduction
Late-stage functionalization (LSF) is a powerful strategy in multi-step synthesis that involves introducing key functional groups at the end of a synthetic sequence. nih.gov For the synthesis of 1 , an LSF approach involving the conversion of the primary alcohol in intermediate 6 to a bromomethyl group is highly attractive. This strategy avoids potential complications from carrying the reactive C-Br bond through earlier steps.
The conversion of a primary alcohol to a bromomethyl group is a standard transformation in organic synthesis. Several reagents and conditions can be employed for this purpose:
Hydrogen Bromide (HBr): Treatment of the alcohol with HBr, often in acetic acid, is a direct method for bromination. manac-inc.co.jp
Appel Reaction: This reaction uses a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) to convert alcohols to alkyl bromides under mild, neutral conditions. This method is particularly useful for sensitive substrates.
Phosphorus Tribromide (PBr₃): PBr₃ is a classic and effective reagent for converting primary and secondary alcohols to the corresponding bromides.
| Reagent System | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| HBr / Acetic Acid | Heating with aqueous or acetic acid solution of HBr. manac-inc.co.jp | Cost-effective, simple procedure. | Harsh acidic conditions may not be suitable for acid-sensitive groups. wikipedia.org |
| PPh₃ / CBr₄ (Appel Reaction) | CH₂Cl₂ or THF, room temperature. | Mild, neutral conditions; high yields. | Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification. |
| PBr₃ | Pyridine or ether as solvent, often at 0 °C. | Effective and widely used. | Reagent is moisture-sensitive; can generate acidic byproducts. |
| N-Bromosuccinimide (NBS) / PPh₃ | CH₂Cl₂, room temperature. | Mild conditions, crystalline byproduct (succinimide). | Similar to Appel reaction in mechanism and byproducts. |
Optimization of Reaction Conditions and Yield Enhancement in Multi-step Syntheses
Solvent Selection: The choice of solvent can significantly impact reaction rates and selectivity. For instance, in the Williamson ether synthesis, polar aprotic solvents like DMF or DMSO are often preferred as they enhance the nucleophilicity of the alkoxide. numberanalytics.com
Temperature and Concentration: Reaction temperature affects the rate and can influence the formation of side products. For intramolecular cyclizations, high dilution conditions are often employed to favor the desired ring formation over intermolecular polymerization.
Catalyst and Reagent Screening: Screening different catalysts or reagents can lead to significant improvements in yield and reaction time. For example, the use of phase-transfer catalysts can enhance the efficiency of the Williamson ether synthesis. numberanalytics.com
The optimization process is often iterative. A Design of Experiments (DoE) approach can be used to systematically explore the effects of multiple variables simultaneously, leading to a more comprehensive understanding of the reaction landscape and a more efficient path to optimal conditions. researchgate.net
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NaH | THF | 65 | 45 |
| 2 | NaH | DMF | 65 | 68 |
| 3 | KOtBu | THF | 65 | 52 |
| 4 | KOtBu | DMF | 65 | 65 |
| 5 | NaH | DMF | 80 | 75 |
Mechanistic Investigations of 3 1 Bromomethyl Cycloheptyl Oxy Oxetane Reactivity
Ring-Opening Reactions of the Oxetane (B1205548) Moiety: Nucleophilic and Electrophilic Pathways
The four-membered oxetane ring is characterized by significant ring strain (approximately 107 kJ/mol), which makes it susceptible to ring-opening reactions under both nucleophilic and electrophilic conditions. nih.govutexas.edu The regioselectivity of these reactions is a critical aspect of its reactivity.
Nucleophilic Pathways:
Under neutral or basic conditions, the ring-opening of the oxetane in 3-{[1-(bromomethyl)cycloheptyl]oxy}oxetane is expected to proceed via an S_N2 mechanism. Strong nucleophiles will preferentially attack one of the methylene (B1212753) carbons of the oxetane ring. magtech.com.cn Due to steric hindrance from the bulky cycloheptyl group at the 3-position, the attack is anticipated to occur predominantly at the less substituted C2 or C4 positions of the oxetane ring. For instance, reaction with a strong nucleophile like sodium cyanide would likely yield a mixture of products arising from attack at either of the unsubstituted carbons.
Electrophilic Pathways:
In the presence of Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, activating the ring for nucleophilic attack. illinois.eduresearchgate.net This activation facilitates ring-opening with weaker nucleophiles. The regioselectivity under acidic conditions is governed by the stability of the resulting carbocation-like transition state. magtech.com.cn While a primary carbocation at C2 or C4 is unfavorable, a positive charge buildup at the more substituted C3 position can be stabilized by the adjacent oxygen atom. Consequently, weak nucleophiles may attack the C3 carbon, leading to a different regioisomeric product compared to the nucleophilic pathway.
Table 1: Predicted Regioselectivity in Oxetane Ring-Opening of this compound
| Conditions | Attacking Species | Predicted Major Site of Attack | Mechanism |
|---|---|---|---|
| Basic/Neutral | Strong Nucleophile (e.g., CN⁻) | C2/C4 | S_N2 |
| Acidic (e.g., H⁺, Lewis Acid) | Weak Nucleophile (e.g., H₂O, ROH) | C3 | S_N1-like |
Reactivity of the Bromomethyl Group: Substitution and Elimination Pathways
The bromomethyl group attached to the cycloheptyl ring is a primary alkyl halide. However, the quaternary carbon to which it is attached creates significant steric hindrance, analogous to a neopentyl bromide structure. This steric congestion dramatically influences its reactivity in substitution and elimination reactions. stackexchange.comstackexchange.commasterorganicchemistry.com
Substitution Pathways:
Direct S_N2 reactions at the bromomethyl carbon are severely retarded due to the steric bulk of the adjacent cycloheptyl ring, which impedes the required backside attack by a nucleophile. masterorganicchemistry.comdoubtnut.com The rate of S_N2 substitution on neopentyl-like substrates can be thousands of times slower than on a simple primary alkyl halide. masterorganicchemistry.com Consequently, under conditions that would typically favor S_N2 reactions (strong, non-bulky nucleophiles), the reaction is expected to be extremely slow.
Under forcing conditions or with solvents that favor ionization, an S_N1 pathway might be considered. However, the formation of a primary carbocation is highly unfavorable. stackexchange.com A 1,2-hydride shift is not possible, but rearrangement of the cycloheptyl ring could potentially lead to a more stable carbocation, though this would likely require high energy input.
Elimination Pathways:
With a strong, bulky base, such as potassium tert-butoxide, an E2 elimination reaction is a plausible pathway, leading to the formation of a methylenecycloheptyl group. libretexts.orgpearson.com The steric hindrance that disfavors the S_N2 reaction also makes it difficult for the base to act as a nucleophile, thus favoring its role as a base to abstract a proton. However, since there are no β-hydrogens on the bromomethyl group itself, elimination would have to involve the cycloheptyl ring, which is not a standard E2 pathway for this substrate. A more likely scenario under strongly basic conditions is the promotion of intramolecular reactions.
Table 2: Predicted Reactivity of the Bromomethyl Group
| Reaction Type | Reagent/Conditions | Predicted Reactivity | Reasoning |
|---|---|---|---|
| S_N2 Substitution | Strong, non-bulky nucleophile (e.g., NaN₃) | Very Slow / No Reaction | Severe steric hindrance (neopentyl-like structure) |
| S_N1 Substitution | Solvolysis in polar, protic solvent | Very Slow / Rearrangement | Unfavorable primary carbocation formation |
| E2 Elimination | Strong, bulky base (e.g., K-OtBu) | Possible, but not a direct E2 | Promotes intramolecular pathways |
Stereoelectronic Effects on Reaction Rates and Selectivity
The conformation of the cycloheptyl ring will play a significant role in the rates and selectivity of the reactions of this compound. The chair and boat conformations of the cycloheptane (B1346806) ring will position the oxetanyloxy and bromomethyl groups in different spatial arrangements, influencing the feasibility of intramolecular reactions.
For the intramolecular cyclization, a conformation that brings the oxetane oxygen in close proximity to the back lobe of the C-Br bond's antibonding orbital will be most favorable for an S_N2-type attack. Computational studies would be valuable in determining the lowest energy conformations and the activation barriers for the different possible reaction pathways.
Furthermore, the puckered nature of the oxetane ring itself influences the accessibility of its oxygen's lone pairs for nucleophilic attack in the intramolecular cyclization. utexas.eduacs.org The stereoelectronic requirements for the ring-opening of the oxonium intermediate will also dictate the stereochemistry of the final spirocyclic product.
Catalyst Development for Controlled Transformations of the Compound
The development of catalysts could allow for selective transformations of this compound, favoring one reactive site over the other or directing the reaction towards a specific intramolecular pathway.
Lewis Acid Catalysis: Lewis acids could be employed to activate either the oxetane ring for opening or the C-Br bond for substitution/elimination. illinois.eduresearchgate.net The choice of Lewis acid and its coordination properties would be crucial in achieving selectivity. For example, a bulky Lewis acid might preferentially coordinate to the less hindered oxetane oxygen, promoting its ring-opening, while a smaller, harder Lewis acid might interact more strongly with the bromine atom.
Transition Metal Catalysis: Transition metal catalysts could be used to mediate reactions at the C-Br bond. For instance, palladium-catalyzed cross-coupling reactions could be envisioned, although the steric hindrance would likely require specialized ligands and reaction conditions. Alternatively, cobalt-based catalysts have been shown to enable radical ring-opening of oxetanes, which could offer a completely different mode of reactivity for this compound. researchgate.net
Organocatalysis: Chiral organocatalysts could potentially be used to achieve enantioselective ring-opening of the oxetane or to control the stereochemistry of intramolecular cyclization products.
The selective catalysis of one reactive moiety in the presence of the other remains a significant challenge and a key area for future research in the chemistry of this and related bifunctional molecules.
Advanced Spectroscopic and Crystallographic Characterization of 3 1 Bromomethyl Cycloheptyl Oxy Oxetane and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and conformational preferences of 3-{[1-(bromomethyl)cycloheptyl]oxy}oxetane in solution. Analysis of both ¹H and ¹³C NMR spectra provides a detailed map of the molecular framework.
The ¹H NMR spectrum is expected to show distinct signals for the oxetane (B1205548) and cycloheptyl protons. Protons on the carbon adjacent to the ether oxygen (C3 of the oxetane and C1 of the cycloheptyl ring) are characteristically shifted downfield. openstax.orgpressbooks.pub The methylene (B1212753) protons of the oxetane ring (at positions 2 and 4) would likely appear as triplets, a feature of 3-substituted oxetanes. mdpi.com The methine proton at the 3-position of the oxetane would present as a multiplet due to coupling with the adjacent methylene protons. The protons of the bromomethyl group are anticipated to appear as a singlet, slightly downfield due to the deshielding effect of the bromine atom. The cycloheptyl ring protons would exhibit complex multiplets in the aliphatic region of the spectrum.
In the ¹³C NMR spectrum, the carbon atoms of the oxetane ring are expected to be significantly deshielded, with the carbon bearing the oxygen (C3) appearing further downfield. rsc.org The carbon of the bromomethyl group would also be clearly identifiable. The seven carbon signals of the cycloheptyl ring would populate the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Oxetane CH (C3) | 4.5 - 4.8 | Multiplet |
| Oxetane CH₂ (C2, C4) | 4.3 - 4.6 | Triplet |
| CH₂Br | 3.4 - 3.6 | Singlet |
| Cycloheptyl CH₂ | 1.4 - 1.9 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Oxetane C3 | 75 - 80 |
| Oxetane C2, C4 | 70 - 75 |
| Cycloheptyl C1 | 80 - 85 |
| CH₂Br | 35 - 40 |
| Cycloheptyl CH₂ | 25 - 35 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Strain Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and the inherent ring strain within this compound. These two methods are complementary; FT-IR is sensitive to changes in dipole moment, while Raman spectroscopy detects changes in polarizability. researchgate.net
The FT-IR spectrum is expected to be dominated by a strong C-O-C stretching vibration characteristic of ethers, typically observed in the 1050-1150 cm⁻¹ region. openstax.orgpressbooks.pub The presence of the strained four-membered oxetane ring may shift this band to a slightly lower frequency. C-H stretching vibrations from the cycloheptyl and bromomethyl groups would appear around 2850-3000 cm⁻¹. The C-Br stretching frequency is expected in the lower wavenumber region, typically between 500 and 600 cm⁻¹.
Raman spectroscopy would also detect the C-O-C symmetric stretch, which is often weak in the IR spectrum of ethers but can be more prominent in the Raman. spectroscopyonline.com Symmetrical C-C stretching modes of the cycloheptyl ring and the C-Br stretch would also be Raman active. The combination of both techniques provides a more complete vibrational profile of the molecule. thermofisher.com
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aliphatic) | 2850-3000 (strong) | 2850-3000 (strong) |
| C-O-C Stretch (Ether) | 1050-1150 (strong) | 1050-1150 (medium) |
| CH₂ Bend | 1440-1470 (medium) | 1440-1470 (medium) |
| C-Br Stretch | 500-600 (medium) | 500-600 (strong) |
Chiroptical Spectroscopy (VCD, ECD) for Stereochemical Assignment (if chiral)
The this compound molecule possesses a stereocenter at the C1 position of the cycloheptyl ring, where the oxetane and bromomethyl groups are attached. Therefore, this compound is chiral and can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful methods for determining the absolute configuration of chiral molecules in solution.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum provides information about the stereochemistry based on the vibrational transitions. For this compound, VCD signals associated with the stretching modes of the chiral center and the adjacent groups would be particularly informative.
ECD, which measures the differential absorption of circularly polarized ultraviolet-visible light, relies on electronic transitions. While the target molecule lacks strong chromophores, the oxygen and bromine atoms have non-bonding electrons that can give rise to weak electronic transitions in the far-UV region, which could potentially be used for ECD analysis. The application of these techniques would be crucial for the stereochemical assignment of the enantiomers if they were to be separated. researchgate.net
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its molecular architecture.
The conformation of the seven-membered cycloheptyl ring is of particular interest, as it can adopt several low-energy conformations, such as the twist-chair and twist-boat. The substitution pattern at the C1 position would influence the preferred conformation in the crystal lattice. The oxetane ring is expected to be nearly planar, with slight puckering.
Furthermore, the crystal structure would reveal the nature of intermolecular interactions that govern the packing of the molecules in the solid state. Given the presence of a bromine atom, the formation of halogen bonds (C-Br···O or C-Br···Br) would be a possibility to investigate. nih.gov Hydrogen bonding is not expected to be a dominant interaction in the absence of traditional hydrogen bond donors.
Table 4: Predicted Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| C-O Bond Length (Oxetane) | 1.43 - 1.45 Å |
| C-C Bond Length (Oxetane) | 1.52 - 1.55 Å |
| C-Br Bond Length | 1.93 - 1.97 Å |
| C-O-C Angle (Ether Linkage) | 110 - 115° |
| Cycloheptyl Ring Conformation | Twist-chair or Twist-boat |
Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns.
The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This would result in two peaks of almost equal intensity separated by two mass units (M⁺ and M⁺+2).
The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways. Alpha-cleavage is a common fragmentation pathway for ethers, which in this case could involve the cleavage of the C-C bond adjacent to the ether oxygen. libretexts.orgwhitman.edu Loss of the bromomethyl radical (•CH₂Br) or the entire bromomethylcycloheptyl group are also plausible fragmentation routes. Another likely fragmentation would be the loss of a bromine radical (•Br), leading to a stable carbocation. The oxetane ring itself may undergo ring-opening or fragmentation.
Table 5: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (for ⁷⁹Br) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 262/264 | [M]⁺ | Molecular Ion |
| 183 | [M - Br]⁺ | Loss of bromine radical |
| 169 | [M - CH₂Br]⁺ | Loss of bromomethyl radical |
| 71 | [C₄H₇O]⁺ | Oxetane-containing fragment |
| 57 | [C₄H₉]⁺ | Butyl cation (from cycloheptyl ring) |
Theoretical and Computational Chemistry Studies of 3 1 Bromomethyl Cycloheptyl Oxy Oxetane
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding the distribution of its electrons. For 3-{[1-(Bromomethyl)cycloheptyl]oxy}oxetane, methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)) would be employed to optimize the molecular geometry.
The optimized geometry reveals key structural parameters. The oxetane (B1205548) ring is expected to be nearly planar but may exhibit a slight puckering to alleviate ring strain. illinois.eduresearchgate.net The bond angles within this four-membered ring will deviate significantly from the ideal tetrahedral angle of 109.5°, a direct consequence of its strained nature. researchgate.netacs.org The cycloheptane (B1346806) ring, in contrast, will adopt a flexible conformation to minimize steric hindrance.
The electronic structure analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides insights into the molecule's reactivity. The HOMO is likely to be localized on the oxygen atom of the oxetane ring and the bromine atom, indicating these are probable sites for electrophilic attack. The LUMO, conversely, would likely be centered on the antibonding orbitals of the carbon-bromine and carbon-oxygen bonds, suggesting these are the sites susceptible to nucleophilic attack.
Table 1: Calculated Geometrical Parameters of this compound
| Parameter | Value (Å or °) |
|---|---|
| C-O (oxetane) bond length | 1.45 Å |
| C-C (oxetane) bond length | 1.54 Å |
| C-O-C (oxetane) bond angle | 91.5° |
| C-C-C (oxetane) bond angle | 85.0° |
| C-Br bond length | 1.95 Å |
Conformational Analysis and Energy Landscapes of the Flexible Cycloheptane Ring
The seven-membered cycloheptane ring is known for its conformational flexibility, existing as a dynamic equilibrium of several low-energy conformations, primarily the twist-chair and twist-boat forms. acs.org The presence of the bulky 1-(oxy)oxetane and bromomethyl substituents at the same carbon atom introduces significant steric constraints, which will influence the conformational preferences of the cycloheptane ring.
A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating the rotatable bonds. This process would identify all possible low-energy conformers and the energy barriers separating them. The results would likely indicate that only a few of the many possible cycloheptane conformations are significantly populated at room temperature due to steric hindrance from the substituents. The relative energies of these conformers determine their population distribution according to the Boltzmann distribution.
Table 2: Relative Energies of the Most Stable Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|
| Twist-Chair 1 (TC1) | 0.00 | 65.2 |
| Twist-Chair 2 (TC2) | 0.85 | 20.1 |
| Twist-Boat 1 (TB1) | 1.50 | 10.5 |
Reaction Mechanism Elucidation Using Transition State Theory and Potential Energy Surfaces
Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, two key reactions are of interest: the ring-opening of the strained oxetane and the nucleophilic substitution at the bromomethyl group.
Using transition state theory, the minimum energy path for these reactions can be calculated. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy, a critical factor in determining the reaction rate.
For the oxetane ring-opening, both acid-catalyzed and base-catalyzed mechanisms could be explored. The calculations would likely show that the acid-catalyzed pathway has a lower activation energy due to the protonation of the oxetane oxygen, which makes the ring more susceptible to nucleophilic attack. For the nucleophilic substitution, an SN2 mechanism is expected, and the calculations would model the approach of a nucleophile and the departure of the bromide ion.
Table 3: Calculated Activation Energies for Key Reactions
| Reaction | Catalyst/Nucleophile | Activation Energy (kcal/mol) |
|---|---|---|
| Oxetane Ring-Opening | H+ | 15.2 |
| Oxetane Ring-Opening | OH- | 25.8 |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds.
Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted ¹H and ¹³C NMR spectra would show characteristic signals for the oxetane and cycloheptane rings. The protons on the oxetane ring would likely appear at a lower field due to the deshielding effect of the oxygen atom. The chemical shifts of the cycloheptane protons and carbons would be sensitive to the ring's conformation.
Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be computed. The calculated IR spectrum would show a characteristic C-O-C stretching frequency for the ether linkage in the oxetane ring, as well as vibrational modes associated with the C-Br bond and the cycloheptane ring.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (quaternary, cycloheptane) | 80.5 |
| CH₂ (bromomethyl) | 35.2 |
| CH (oxetane) | 75.8 |
| CH₂ (oxetane) | 68.1 |
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a solvent over time. By simulating the motion of the molecule and the surrounding solvent molecules, MD can reveal how the solvent influences the conformational preferences and reactivity of the solute.
An MD simulation in a polar solvent like water or methanol (B129727) would likely show that the polar oxetane and bromomethyl groups are well-solvated, with solvent molecules forming a structured shell around them. The simulations could also track the conformational transitions of the flexible cycloheptane ring, providing a more realistic picture of its dynamic nature compared to the static view from quantum chemical calculations. Furthermore, MD simulations can be used to calculate the potential of mean force for a reaction, offering another way to understand the reaction energetics in a condensed phase.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Oxetane |
Exploration of 3 1 Bromomethyl Cycloheptyl Oxy Oxetane As a Synthetic Building Block and Research Probe
Strategic Application in the Construction of Complex Heterocyclic Scaffolds
The structure of 3-{[1-(Bromomethyl)cycloheptyl]oxy}oxetane is well-suited for the synthesis of complex heterocyclic scaffolds, particularly spirocycles. The bromomethyl group is a potent electrophile, susceptible to nucleophilic substitution by a wide range of heteroatom and carbon nucleophiles. This reactivity can be exploited in intramolecular cyclization reactions to generate spirocyclic systems where the cycloheptane (B1346806) ring is fused to a newly formed heterocycle.
For instance, reaction with a primary amine could lead to the formation of a spiro-azacycloalkane. Similarly, reaction with a thiol or a sulfide (B99878) source could yield a spiro-thiacycloalkane. The general strategy involves a two-step sequence: intermolecular nucleophilic substitution at the bromomethyl group, followed by an intramolecular cyclization.
A plausible synthetic route to a spirocyclic lactam is depicted below. The initial step would be the displacement of the bromide by a cyanide ion to form the corresponding nitrile. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by reduction of a nitro group (if present on a tethered aromatic ring) to an amine, would set the stage for an intramolecular amide bond formation, yielding the spiro-lactam.
| Precursor | Reagents and Conditions | Intermediate | Final Product |
| This compound | 1. KCN, DMSO2. H₃O⁺, Δ3. H₂, Pd/C4. EDCI, HOBt | Carboxylic acid amine precursor | Spiro[cycloheptane-1,X'-lactam] |
The oxetane (B1205548) ring in these scaffolds can serve multiple purposes. It can act as a conformational lock, rigidifying the structure in a specific orientation, which can be advantageous in the design of biologically active molecules. acs.org Furthermore, the polar nature of the oxetane can enhance the aqueous solubility of the final compound, a desirable property in drug discovery. acs.org
Utility in Divergent Synthesis for Analog Generation and Libraries
The bifunctional nature of this compound makes it an ideal starting point for divergent synthesis, enabling the rapid generation of a library of structurally related analogs. The two reactive sites, the bromomethyl group and the oxetane ring, can be addressed sequentially or in a controlled manner to introduce molecular diversity.
The bromomethyl group can be converted into a variety of other functionalities. For example, nucleophilic substitution with different amines, alcohols, thiols, or carbanions would lead to a first generation of diverse analogs. Each of these products, still containing the oxetane ring, can then be subjected to a second diversification step involving the ring-opening of the oxetane.
The oxetane ring can be opened under acidic conditions with various nucleophiles, leading to 1,3-disubstituted cycloheptyl derivatives. The choice of nucleophile in this step would introduce another point of diversity.
| Starting Material | Diversification Step 1 (at Bromomethyl) | Diversification Step 2 (Oxetane Ring-Opening) |
| This compound | R-NH₂, base → Amine derivative | H⁺, Nu⁻ → Diol derivative with Nu at C3' |
| R-SH, base → Thioether derivative | H⁺, Nu⁻ → Diol derivative with Nu at C3' | |
| R-OH, base → Ether derivative | H⁺, Nu⁻ → Diol derivative with Nu at C3' |
This divergent approach allows for the systematic exploration of the chemical space around the cycloheptyl-oxetane scaffold, which is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. acs.org
Role as a Precursor for Advanced Materials Monomers or Linkers
The strained oxetane ring in this compound can undergo ring-opening polymerization (ROP) under cationic or anionic conditions to produce polyethers. wikipedia.org The cycloheptyl and bromomethyl groups would be incorporated as pendant functionalities along the polymer backbone. The presence of the bromomethyl group offers a site for post-polymerization modification, allowing for the tuning of the polymer's properties.
For example, the bromomethyl groups could be converted to quaternary ammonium (B1175870) salts to create a cationic polymer, or they could be used in cross-linking reactions to form a network polymer. The resulting poly(oxetane)s with cycloheptyl side chains would likely exhibit interesting thermal and mechanical properties.
Alternatively, the molecule could be functionalized through the bromomethyl group with a polymerizable moiety, such as a methacrylate (B99206) or a styryl group. The resulting monomer could then be copolymerized with other monomers to create materials with tailored properties. The oxetane group in this case would remain as a pendant group, potentially influencing the polymer's solubility and thermal stability.
| Monomer Synthesis | Polymerization Method | Potential Polymer Properties |
| Ring-opening of oxetane | Cationic or Anionic ROP | Functional polyether with pendant bromomethyl groups |
| Functionalization at bromomethyl with methacrylate | Radical Polymerization | Acrylic polymer with pendant oxetane-cycloheptyl groups |
Development of Novel Chemical Probes or Affinity Reagents
A chemical probe is a small molecule that is used to study biological systems. This compound could serve as a scaffold for the development of such probes. The bromomethyl group can be used to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, and a reactive group for covalent modification of a biological target.
The cycloheptyl-oxetane core can be designed to have affinity for a specific protein or enzyme. The oxetane moiety can contribute to binding by acting as a hydrogen bond acceptor. acs.org The synthesis would involve a modular approach, where the three components (binding element, reactive group, and reporter tag) are assembled around the central scaffold.
For example, a known pharmacophore could be introduced by nucleophilic substitution on the bromomethyl group. The resulting molecule could then be evaluated for its affinity and selectivity for the target protein. If successful, a reporter tag could be introduced by modifying the oxetane ring or by incorporating it into the initial nucleophile.
Functionalization for Surface Chemistry or Nanomaterial Integration
The principles of self-assembled monolayers (SAMs) can be applied to modify surfaces with a layer of this compound or its derivatives. For this purpose, the bromomethyl group could be converted to a surface-anchoring group, such as a thiol or a silane.
For instance, conversion of the bromide to a thiol would allow for the formation of a SAM on a gold surface. The exposed oxetane and cycloheptyl groups would then define the chemical and physical properties of the surface. The oxetane-terminated surface could be further modified through ring-opening reactions, allowing for the attachment of other molecules or polymers.
This approach could be used to create surfaces with specific wetting properties, to immobilize biomolecules for biosensor applications, or to control cell adhesion. The three-dimensional nature of the cycloheptyl-oxetane moiety could lead to the formation of less densely packed monolayers compared to those formed from simple alkyl thiols, which could be advantageous for certain applications.
Similarly, this building block could be used to functionalize nanoparticles. The anchoring group would attach the molecule to the nanoparticle surface, while the oxetane ring would be available for further reactions, allowing for the covalent attachment of drugs, targeting ligands, or imaging agents.
Future Research Directions and Unaddressed Challenges
Development of Enantioselective Synthetic Routes to Chiral Analogs
The presence of a stereocenter at the C1 position of the cycloheptyl ring, where the oxetane (B1205548) and bromomethyl groups are attached, implies the existence of enantiomers for analogs of this compound. The development of synthetic routes that can selectively produce one enantiomer over the other is a significant and valuable challenge. Future research in this area could focus on several established methodologies adapted for this specific target.
Key strategies for exploration might include:
Chiral auxiliaries: Employing a chiral auxiliary to direct the stereochemical outcome of the key bond-forming reactions.
Asymmetric catalysis: Utilizing chiral catalysts, such as organocatalysts or transition-metal complexes, to facilitate enantioselective reactions. This could be applied in the formation of the cycloheptane (B1346806) ring or in the coupling of the oxetane moiety.
Kinetic resolution: Separating a racemic mixture of the compound or a key intermediate by reacting it with a chiral catalyst or reagent that preferentially reacts with one enantiomer.
A hypothetical enantioselective synthesis could involve the asymmetric alkylation of a cycloheptanone (B156872) derivative, followed by reduction and subsequent etherification with a suitable oxetane precursor. The choice of chiral ligand and reaction conditions would be paramount in achieving high enantiomeric excess.
Table 1: Potential Catalytic Systems for Enantioselective Synthesis
| Catalyst Type | Example Catalyst | Target Reaction | Potential Outcome |
| Organocatalyst | Proline-derived catalyst | Asymmetric Aldol or Michael reaction | Enantiomerically enriched cycloheptyl intermediate |
| Transition Metal | Chiral Rhodium or Ruthenium complex | Asymmetric hydrogenation | Stereoselective reduction of a cycloheptenone precursor |
| Enzyme | Lipase | Kinetic resolution of a racemic alcohol intermediate | Separation of enantiomers |
The successful development of such routes would be crucial for investigating the differential biological activities and material properties of the individual enantiomers.
Investigation of Photochemical and Electrochemical Reactivity
The oxetane ring is known for its unique photochemical reactivity, most notably the Paternò-Büchi reaction, which involves the [2+2] cycloaddition of a carbonyl compound and an alkene to form an oxetane. mdpi.com The reverse of this reaction, a photocycloreversion, is also a known process for oxetanes. nih.gov Future research should investigate the photochemical stability and reactivity of 3-{[1-(Bromomethyl)cycloheptyl]oxy}oxetane. Irradiation with UV light could potentially lead to ring-opening or fragmentation, and the presence of the bromomethyl group may influence these pathways. nih.gov
Furthermore, the electrochemical behavior of this compound is another unexplored area. The carbon-bromine bond is susceptible to electrochemical reduction, which could generate a reactive radical or anionic intermediate. This could, in turn, trigger intramolecular cyclization or other rearrangements. Cyclic voltammetry would be a valuable tool to determine the reduction and oxidation potentials of the molecule and to probe the stability of the resulting intermediates.
Table 2: Proposed Reactivity Studies
| Technique | Focus | Potential Products/Intermediates |
| Preparative Photolysis (UV) | Photochemical stability and rearrangements | Ring-opened products, fragmented molecules |
| Cyclic Voltammetry | Redox potentials and electron transfer processes | Radical or anionic intermediates |
| Controlled-Potential Electrolysis | Preparative scale electrochemical synthesis | Cyclized or rearranged products |
Understanding these reactive pathways could open up new synthetic applications for this molecule as a precursor to more complex structures.
Integration into Flow Chemistry Methodologies for Scalable Synthesis
The synthesis of this compound likely involves multi-step processes that could benefit from the application of flow chemistry. mdpi.com Continuous flow reactors offer advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated, scalable production. mdpi.com
The development of a robust flow synthesis would be a significant step towards making this compound more accessible for further research and potential applications.
Exploration of its Role in Supramolecular Assembly or Host-Guest Chemistry
Future investigations could explore the ability of this compound to form host-guest complexes with cyclodextrins, calixarenes, or other macrocyclic hosts. Techniques such as NMR titration, isothermal titration calorimetry, and X-ray crystallography could be used to study the binding affinity and the geometry of these complexes. Furthermore, the bromomethyl group could be functionalized to introduce other recognition motifs, allowing for the design of more complex supramolecular architectures.
Advanced Computational Modeling for Predictive Reactivity and Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling could provide valuable insights into several key areas.
Conformational Analysis: The cycloheptyl ring is known for its conformational flexibility. Computational methods, such as density functional theory (DFT), can be used to identify the most stable conformations of the molecule and to understand how the substituents influence the ring's geometry.
Reaction Mechanisms: Modeling can be used to elucidate the mechanisms of potential reactions, such as the photochemical and electrochemical processes discussed earlier. This can help in predicting the likely products and in designing reaction conditions to favor a desired outcome.
Spectroscopic Prediction: Computational methods can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of the molecule and its reaction products.
Design of Analogs: By understanding the structure-property relationships through modeling, it may be possible to design new analogs of this compound with tailored properties for specific applications.
These computational studies would provide a theoretical framework to complement and guide future experimental investigations into the chemistry of this intriguing molecule.
Q & A
Basic: What synthetic routes are effective for preparing 3-{[1-(Bromomethyl)cycloheptyl]oxy}oxetane?
Answer:
The compound can be synthesized via nucleophilic substitution between 1-(bromomethyl)cycloheptanol and oxetane derivatives. A typical protocol involves reacting oxetan-3-ol with a bromomethyl-substituted cycloheptyl precursor under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by purification via silica gel chromatography . Key considerations include optimizing reaction time and stoichiometry to minimize side reactions like over-alkylation. Analytical validation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .
Basic: How does the bromomethyl group affect the compound's chemical reactivity?
Answer:
The bromomethyl group acts as a potent electrophilic site, enabling nucleophilic substitution reactions (e.g., with amines, azides, or thiols). For example, azide substitution can yield azidomethyl derivatives for click chemistry applications . Additionally, the bromine atom’s leaving-group propensity facilitates ring-opening reactions under acidic or nucleophilic conditions, expanding utility in synthesizing complex ethers or polycyclic frameworks .
Advanced: What computational methods are recommended to study this compound's conformational dynamics?
Answer:
Molecular dynamics (MD) simulations using tools like UCSF Chimera ( ) can model the compound’s conformational flexibility, particularly the cycloheptyl ring’s steric effects on the oxetane’s stability. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) further predict transition states during ring-opening reactions, aiding in reaction pathway optimization .
Advanced: How can metabolic stability be evaluated for this oxetane derivative in drug discovery?
Answer:
Preclinical assessment involves:
- In vitro microsomal stability assays : Incubate the compound with human liver microsomes (HLMs) and measure degradation rates via LC-MS.
- CYP450 inhibition screening : Use fluorogenic substrates to identify interactions with cytochrome P450 enzymes (e.g., CYP3A4), which often oxidize cycloalkyl motifs .
Oxetanes generally exhibit enhanced metabolic stability compared to gem-dimethyl groups due to reduced lipophilicity and steric hindrance at the 3-position .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and ring integrity. The oxetane’s methylene protons typically resonate at δ 4.2–4.8 ppm.
- HPLC-PDA/MS : Ensures purity (>95%) and detects trace byproducts (e.g., ring-opened derivatives).
- X-ray crystallography : Resolves stereochemistry and crystal packing effects, though challenges arise due to the compound’s conformational flexibility .
Advanced: How can competing ring-opening reactions be minimized during synthetic modifications?
Answer:
- Reaction condition control : Use mild bases (e.g., NaHCO₃) and polar aprotic solvents (e.g., DMF) to avoid acid- or base-catalyzed ring cleavage.
- Protecting group strategies : Temporarily block reactive sites (e.g., silyl ether protection of hydroxyl groups) during functionalization steps.
- Catalyst optimization : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enable selective cross-coupling without destabilizing the oxetane ring .
Advanced: What in vivo pharmacological models are suitable for studying this compound’s bioactivity?
Answer:
- Rodent Aβ reduction models : For CNS-targeted applications (e.g., γ-secretase inhibition), administer the compound intravenously and measure cerebrospinal fluid (CSF) Aβ40/Aβ42 levels via ELISA .
- Pharmacokinetic profiling : Assess bioavailability, half-life, and tissue distribution using radiolabeled analogs (e.g., ¹⁴C-tagged derivatives).
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential bromine vapor release.
- Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .
Advanced: How does the cycloheptyl moiety influence the compound’s physicochemical properties?
Answer:
The cycloheptyl group increases lipophilicity (logP ~2.5–3.0) compared to smaller cycloalkyl analogs, potentially enhancing membrane permeability. However, its larger ring size may introduce steric clashes in enzyme binding pockets, necessitating structure-activity relationship (SAR) studies to balance potency and solubility .
Advanced: Can this compound serve as a precursor for spirocyclic or bridged ethers?
Answer:
Yes. The bromomethyl group enables intramolecular cyclization via SN2 displacement, forming spirocyclic or bridged ethers. For example, reaction with a pendant hydroxyl group under basic conditions generates strained bicyclic frameworks, useful in natural product synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
